2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is an intricate synthetic compound known for its unique quinoline core structure, fluorine substituent, and sulfonyl group. Compounds like these are often synthesized for their potential applications in various scientific fields including medicinal chemistry, organic synthesis, and material science. The addition of a tosyl group and a m-tolyl substituent further enhances its chemical properties, making it suitable for diverse reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic synthesis. One common route begins with the synthesis of the quinoline core, followed by the introduction of the fluorine atom, tosyl group, and finally the acetamide functionality. Key steps may involve:
Formation of the Quinoline Core: Condensation reactions using aromatic amines and ketones or aldehydes.
Introduction of Fluorine: Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.
Tosylation: Sulfonylation reaction with tosyl chloride in the presence of a base like pyridine.
Acetamide Formation: Amidation reactions using suitable acylating agents.
Industrial Production Methods: In an industrial setting, the production may involve optimizing the reaction conditions such as temperature, pressure, solvent choice, and catalysts to enhance yield and purity. Continuous flow chemistry could be employed to streamline the process, reduce reaction time, and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide undergoes various types of reactions:
Oxidation: The acetamide group can undergo oxidation in the presence of strong oxidizing agents.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom and the tosyl group are potential sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation typically yields quinoline N-oxide derivatives.
Reduction products include dihydroquinoline derivatives.
Substitution reactions yield various substituted quinoline compounds, depending on the nucleophile used.
Chemistry
Catalysts: Its structure makes it a potential candidate for novel catalytic systems in organic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives may exhibit antimicrobial activity.
Drug Development: Potential lead compound for designing drugs targeting specific enzymes or receptors.
Industry
Material Science: Utilized in the development of new materials with desired electronic or optical properties.
Mechanism of Action
The compound's mechanism of action typically involves interactions with biological targets through its quinoline core and functional groups. The fluorine atom can enhance binding affinity and selectivity, while the tosyl group can aid in solubility and stability. These interactions may inhibit or activate specific molecular pathways, leading to its observed biological effects.
Similar Compounds
Quinoline Derivatives: Such as 2-chloro-3-quinolinyl N-phenylcarbamate.
Fluoroquinolones: Like ciprofloxacin and levofloxacin.
Tosyl Compounds: Such as p-toluenesulfonylchloride derivatives.
Uniqueness: 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is unique in its combined structural features that provide a distinct profile in terms of reactivity and potential applications. The presence of both the fluorine and tosyl groups sets it apart from other quinoline derivatives, potentially offering enhanced biological activity and selectivity.
This comprehensive analysis should cover the essential aspects of this compound, from its synthesis to its unique applications. What other angle would you like to explore next?
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-6-9-20(10-7-16)33(31,32)23-14-28(22-11-8-18(26)13-21(22)25(23)30)15-24(29)27-19-5-3-4-17(2)12-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYCHGQQKOWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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